molecular formula C11H8Cl2N2O3 B3073929 Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate CAS No. 1018520-14-3

Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Cat. No.: B3073929
CAS No.: 1018520-14-3
M. Wt: 287.1 g/mol
InChI Key: NAVNEZOHFPUCDI-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2,6-dichlorophenyl group at position 3, an amino group at position 5, and a methyl ester at position 3. This structure combines aromatic chlorination, electron-donating amino functionality, and ester-based polarity, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c1-17-11(16)8-9(15-18-10(8)14)7-5(12)3-2-4-6(7)13/h2-4H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVNEZOHFPUCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .

Scientific Research Applications

Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as an analgesic, anti-inflammatory, and antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or pain pathways, leading to its analgesic and anti-inflammatory effects. Additionally, its potential antidepressant activity could be attributed to its interaction with neurotransmitter systems in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
  • Structure: Differs by replacing the amino group at position 5 with a cyclopropyl moiety.
  • Significance: The cyclopropyl group introduces steric bulk and may enhance membrane permeability compared to the amino group, which is more polar and hydrogen-bonding.
b) Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
  • Structure: Features a methyl group at position 5 instead of an amino group.
  • Key Properties : Molecular weight 286.111, melting point 115°C, boiling point 382.4°C, logP 3.74 .
  • Comparison: The methyl substituent reduces polarity (higher logP vs. The amino group in the target compound likely lowers logP and enhances intermolecular interactions (e.g., hydrogen bonding).
c) Pyrazole Derivatives (e.g., 5-Amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxamide)
  • Structure : Pyrazole core instead of oxazole, with 2,4-dichlorophenyl and 4-nitrophenyl substituents.
  • Key Properties : Melting point 261–275°C, higher molecular complexity due to additional nitro groups .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Core Structure Substituents (Position) Molecular Weight Melting Point (°C) logP
Target Compound 1,2-Oxazole 5-NH₂, 3-(2,6-Cl₂Ph), 4-COOCH₃ Not reported Not reported ~2–3*
Methyl 5-cyclopropyl-3-(2,6-Cl₂Ph)-oxazole-4-carboxylate 1,2-Oxazole 5-Cyclopropyl, 3-(2,6-Cl₂Ph), 4-COOCH₃ 312.146 Not reported Higher than target
Methyl 3-(2,6-Cl₂Ph)-5-methylisoxazole-4-carboxylate 1,2-Oxazole 5-CH₃, 3-(2,6-Cl₂Ph), 4-COOCH₃ 286.111 115 3.74
5-Amino-3-(2,4-Cl₂Ph)-pyrazole-4-carboxamide Pyrazole 5-NH₂, 3-(2,4-Cl₂Ph), 4-CONH₂ ~350 (estimated) 261–263 ~1–2*

*Estimated based on functional group contributions.

Key Observations:
  • Thermal Stability : Pyrazole derivatives exhibit higher melting points (~260°C) than oxazole analogs, possibly due to stronger intermolecular interactions (e.g., hydrogen bonding in carboxamide derivatives) .

Biological Activity

Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the oxazole family of compounds, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the 2,6-dichlorophenyl group enhances its pharmacological properties. The molecular formula is C11H9Cl2N3O3C_{11}H_{9}Cl_{2}N_{3}O_{3}, with a molecular weight of approximately 272.08 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of L-type amino acid transporter 1 (LAT1), which is overexpressed in various tumor cells. LAT1 facilitates the transport of essential amino acids like leucine, crucial for tumor growth and proliferation . By inhibiting LAT1, this compound may disrupt the nutrient supply to cancer cells, leading to reduced tumor growth.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast Cancer)10.38Induction of apoptosis via p53 pathway
U-937 (Leukemia)15.00Inhibition of LAT1-mediated amino acid transport
HeLa (Cervical Cancer)12.50Activation of caspase-dependent apoptosis

These results indicate that this compound exhibits potent cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and metabolic disruption.

Case Study 1: Breast Cancer Treatment

In a study focusing on breast cancer treatment, this compound was administered to MCF-7 cells. Flow cytometry analysis revealed that the compound significantly increased apoptotic cell death compared to untreated controls. Western blot analysis further demonstrated an increase in p53 expression and cleavage of caspase-3, confirming the compound's role in activating apoptotic pathways .

Case Study 2: Leukemia Management

Another study investigated its effects on U-937 leukemia cells. The compound was shown to inhibit LAT1 activity effectively, leading to a decrease in intracellular leucine levels and subsequent apoptosis induction. This suggests potential use as an adjunct therapy in leukemia treatment by targeting metabolic pathways .

Q & A

Basic: What are the standard synthetic routes for Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation to introduce the dichlorophenyl moiety, followed by oxazole ring closure using hydrazine derivatives. For example, describes a related synthesis where 2-chloro-5-nitrobenzoic acid is converted to an acid chloride and subjected to Friedel-Crafts acylation with 1,2-dichlorobenzene. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution during ring closure .
  • Temperature control : Elevated temperatures (~100°C) are critical for efficient cyclization but must be balanced to avoid decomposition .
  • Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps and Raney nickel for nitro-group reduction .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the oxazole ring protons (δ 6.5–8.5 ppm for aromatic regions) and confirms substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₉Cl₂N₂O₃, exact mass 287.9964) .
  • X-ray Crystallography : SHELX software ( ) can resolve ambiguities in stereochemistry or hydrogen bonding, especially for polymorph identification .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected melting points or NMR shifts)?

Methodological Answer:
Contradictions often arise from impurities, polymorphism, or solvent effects. Strategies include:

  • Recrystallization : Test multiple solvents (e.g., ethanol, dioxane) to isolate pure polymorphs. highlights melting point variations (e.g., 222–261°C) depending on recrystallization conditions .
  • Dynamic NMR : Probe temperature-dependent conformational changes affecting chemical shifts .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using tools like Gaussian or ORCA .

Advanced: What strategies optimize the compound’s stability during storage or biological assays?

Methodological Answer:

  • Protection from Light/Moisture : The 2,6-dichlorophenyl group is susceptible to photodegradation; store in amber vials under inert gas .
  • pH Control : Stabilize the amino group (pKa ~8–9) by buffering solutions near neutral pH to prevent deprotonation or oxidation .
  • Lyophilization : For long-term storage, lyophilize the compound in the presence of cryoprotectants (e.g., trehalose) to prevent aggregation .

Advanced: How can computational modeling predict the compound’s reactivity or binding interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). The oxazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. ’s InChI data provides a basis for building 3D models .
  • MD Simulations : Simulate solvation effects in explicit water to assess stability under physiological conditions .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Reagent Compatibility : Transition from batch to flow chemistry for Friedel-Crafts steps to improve heat dissipation and yield .
  • Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for cost-effective scaling .
  • Byproduct Management : Monitor for chlorinated side products (common in dichlorophenyl syntheses) via LC-MS .

Advanced: How can researchers design derivatives to enhance bioactivity while retaining the core oxazole scaffold?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Substitution at C5 : Replace the amino group with electron-withdrawing groups (e.g., nitro, cyano) to modulate electronic properties .
    • Ester Hydrolysis : Convert the methyl ester to a free carboxylic acid for improved solubility and target engagement .
  • Fragment-Based Drug Design : Use the oxazole core as a fragment in click chemistry libraries, leveraging its rigidity for scaffold hopping .

Advanced: What experimental and computational approaches validate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) for target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Basic: How can researchers mitigate hazards associated with handling chlorinated intermediates?

Methodological Answer:

  • Engineering Controls : Use fume hoods with HEPA filters to capture volatile chlorinated byproducts .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons during synthesis .
  • Waste Disposal : Neutralize chlorinated waste with sodium bicarbonate before disposal in halogen-specific containers .

Advanced: What strategies address low yields in oxazole ring closure reactions?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hr to 30 min) and improve yield by 15–20% via controlled dielectric heating .
  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

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